molecular formula C16H8Cl3F B14778318 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene

1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene

Cat. No.: B14778318
M. Wt: 325.6 g/mol
InChI Key: LQURXFZBNIIQLX-UHFFFAOYSA-N
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Description

1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position and a 2,4,5-trichlorophenyl group at the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:

    Halogenation: The introduction of halogen atoms (fluorine and chlorine) into the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as fluorine gas and chlorine gas.

    Coupling Reaction: The coupling of the halogenated naphthalene with a trichlorophenyl derivative. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine or chlorine atoms in the compound. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:

    1-Fluoronaphthalene: Similar in structure but lacks the trichlorophenyl group. It has different chemical properties and applications.

    2-Fluoronaphthalene: Similar in structure but with the fluorine atom at a different position. It exhibits distinct reactivity and uses.

    2,4,5-Trichlorophenyl derivatives: Compounds with the trichlorophenyl group but different core structures. They have unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-2-(2,4,5-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)11-6-5-9-3-1-2-4-10(9)16(11)20/h1-8H

InChI Key

LQURXFZBNIIQLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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